molecular formula C17H29NO5 B12586229 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol CAS No. 878391-31-2

12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol

Katalognummer: B12586229
CAS-Nummer: 878391-31-2
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: AAASOJGVCGRMLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group, three oxygen atoms, and an azatetradecane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl derivatives with ethylene oxide and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other azatetradecane derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

878391-31-2

Molekularformel

C17H29NO5

Molekulargewicht

327.4 g/mol

IUPAC-Name

2-[N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-4-methylanilino]ethanol

InChI

InChI=1S/C17H29NO5/c1-16-2-4-17(5-3-16)18(6-8-19)7-10-21-12-14-23-15-13-22-11-9-20/h2-5,19-20H,6-15H2,1H3

InChI-Schlüssel

AAASOJGVCGRMLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(CCO)CCOCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.